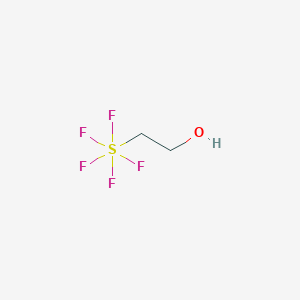

2-(Pentafluoro-lambda6-sulfanyl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Pentafluoro-lambda6-sulfanyl)ethan-1-ol” is a chemical compound with the molecular formula C2H5F5OS and a molecular weight of 172.12 . It is also known by the English name "Sulfur, pentafluoro (2-hydroxyethyl)-, (OC-6-21)-" .

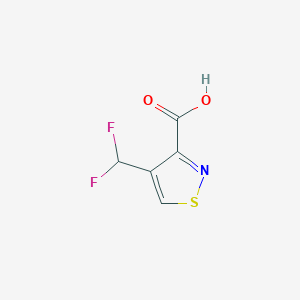

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C2H5F5OS/c3-9(4,5,6,7)2-1-8/h8H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The boiling point of “this compound” is 73 °C at a pressure of 50 Torr . Its acidity coefficient (pKa) is predicted to be 13.61±0.10 .Scientific Research Applications

Synthesis and Polymer Applications

Synthesis of Alkadienes and Epoxidation

The synthesis of new pentafluoro-λ6-sulfanyl-containing alkadienes and their subsequent epoxidation has been detailed. These compounds serve as monomers or intermediates in polymer, polymer surface coating, and SF5-containing heterocyclic compound preparation (Brel, 2005).

Preparation of New Fluoroalkenes and Alcohol

Compounds containing a terminal pentafluoro-λ6-sulfanyl group along with alkene or alcohol functional groups have been synthesized. These are useful as monomers or intermediates for polymers, polymer surface coatings, and surfactants (Nixon et al., 1998).

Heterocyclic Compound Synthesis

Synthesis of Dihydroisoxazoles

Pentafluoro-λ6-sulfanyl-containing 4,5-dihydroisoxazoles have been synthesized as intermediates for pentafluorosulfanyl-containing heterocyclic and polyfunctional compounds (Brel, 2006).

Fluorination in Heteroarenes Synthesis

The use of iodine pentafluoride in a Cl-F exchange fluorination reaction aids the synthesis of pentafluoro-λ6-sulfanyl-(hetero)arenes with electron-withdrawing substituents (Cui et al., 2017).

Organic Chemistry and Medicinal Applications

Synthesis and Diels-Alder Reactions of Dienophiles

Efficient synthesis of dienophiles containing a pentafluoro-λ6-sulfanyl moiety has been achieved. These react readily with dienes to form Diels-Alder cycloadducts, which have potential applications in organic synthesis (Brel, 2006).

Synthesis of Pentafluorosulfanylacrylates

New pentafluoro-λ6-sulfanylacrylates have been synthesized, useful as intermediates for cyclic and heterocyclic Diels-Alder cycloadducts (Brel, 2007).

Properties

IUPAC Name |

2-(pentafluoro-λ6-sulfanyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5F5OS/c3-9(4,5,6,7)2-1-8/h8H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJRFDAMLGLSOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(F)(F)(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5F5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone](/img/structure/B2857900.png)

![2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(methyl)amino)-N-(3-fluorophenyl)acetamide](/img/structure/B2857904.png)

![(E)-methyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2857907.png)

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2857915.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2857917.png)

![2-(4-methylphenyl)-7-[(2-phenylethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2857920.png)